![molecular formula C12H19NO2 B12115996 [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B12115996.png)
[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine: is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propyl chain, which is further linked to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine typically involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable propylamine derivative under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the desired amine product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can occur at the aromatic ring or the amine group, depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives or hydrogenated aromatic rings.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, including dyes and polymers.
Mecanismo De Acción
The mechanism by which [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine exerts its effects is largely dependent on its interaction with biological targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the dimethoxyphenyl group can influence its binding affinity and specificity, while the amine group can participate in hydrogen bonding and ionic interactions.
Comparación Con Compuestos Similares
[3-(2,3-Dimethoxy-phenyl)-propionaldehyde]: Similar structure but with an aldehyde group instead of an amine.
[3-(2,3-Dimethoxy-phenyl)-propionic acid]: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness: The presence of the methylamine group in [3-(2,3-Dimethoxy-phenyl)-propyl]-methyl-amine distinguishes it from its analogs, providing unique reactivity and potential biological activity. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
3-(2,3-dimethoxyphenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-13-9-5-7-10-6-4-8-11(14-2)12(10)15-3/h4,6,8,13H,5,7,9H2,1-3H3 |
Clave InChI |
YNIYDUUBDZYHLV-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1=C(C(=CC=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



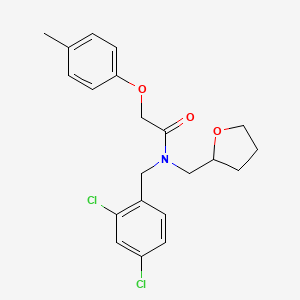
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

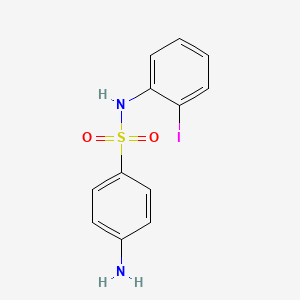
![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)

![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)
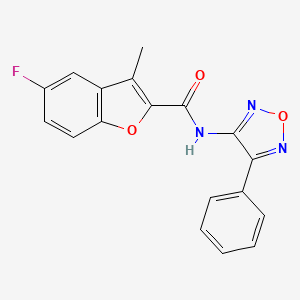
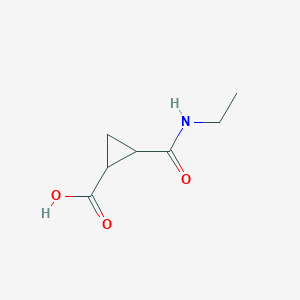
![3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115987.png)

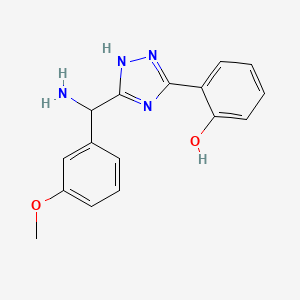
![3-(3-hydroxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115995.png)
